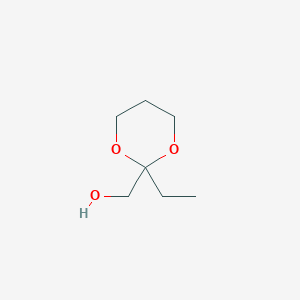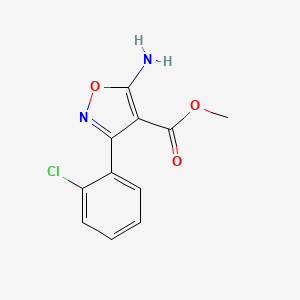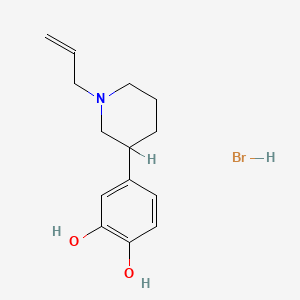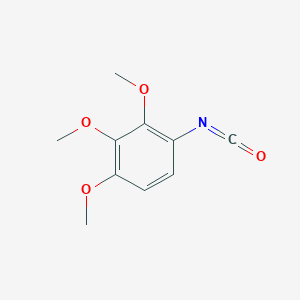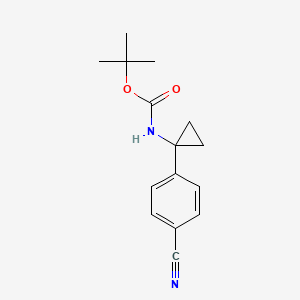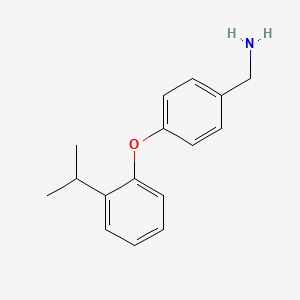![molecular formula C15H17NO3 B8579019 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid](/img/structure/B8579019.png)
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety attached to a pent-1-ynyl chain with a dimethylcarbamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pent-1-ynyl Chain: The pent-1-ynyl chain can be synthesized through a series of reactions, including alkylation and deprotonation.
Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the pent-1-ynyl chain with benzoic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acids or other substituted derivatives.
Applications De Recherche Scientifique
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid can be compared with other similar compounds, such as:
3-(5-Dimethylcarbamoyl-pent-1-enyl)-benzoic acid: Similar structure but with a double bond in the pent-1-enyl chain.
3-(5-Dimethylcarbamoyl-pent-1-ynyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(5-Dimethylcarbamoyl-pent-1-ynyl)-phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid |
InChI |
InChI=1S/C15H17NO3/c1-16(2)14(17)10-5-3-4-7-12-8-6-9-13(11-12)15(18)19/h6,8-9,11H,3,5,10H2,1-2H3,(H,18,19) |
Clé InChI |
PTVFUGRHEBXJCK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCCC#CC1=CC(=CC=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
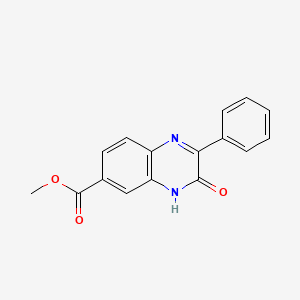
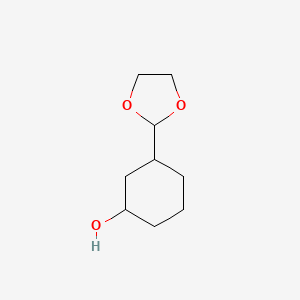
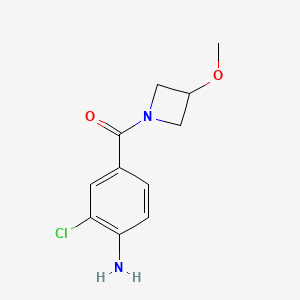
![2-[(4-Methoxyphenyl)methylamino]-2-phenyl-ethanol](/img/structure/B8578950.png)
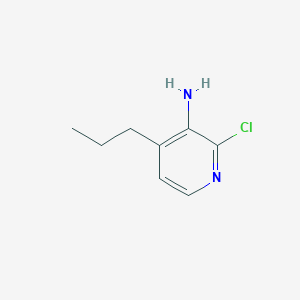
![3-{[4-(Difluoromethoxy)phenyl]ethynyl}pyridine](/img/structure/B8578956.png)
